4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Triazole derivatives N-alkylation Synthetic versatility

This 4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is uniquely differentiated by its N4-allyl and C5-phenoxymethyl substitution pattern, which collectively modulates ring electronics, thiol nucleophilicity, and molecular conformation critical for SAR-driven programs. Unlike simple 1,2,4-triazoles, its free 3-thiol permits direct S-alkylation or S-acylation for rapid library expansion and HTS, while the allyl handle supports immobilization. The scaffold's multiple N/S donor atoms also chelate transition metals, broadening scope to catalytic, magnetic, and metallodrug applications. Secure high-purity batches for reproducible discovery.

Molecular Formula C12H13N3OS
Molecular Weight 247.32 g/mol
CAS No. 21358-15-6
Cat. No. B187592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
CAS21358-15-6
Molecular FormulaC12H13N3OS
Molecular Weight247.32 g/mol
Structural Identifiers
SMILESC=CCN1C(=NNC1=S)COC2=CC=CC=C2
InChIInChI=1S/C12H13N3OS/c1-2-8-15-11(13-14-12(15)17)9-16-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,17)
InChIKeyNIAYRNAJFNFAIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 21358-15-6): Sourcing and Core Properties for Research Procurement


4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 21358-15-6) is a 1,2,4-triazole derivative featuring a thiol group at the 3-position, an allyl substituent at N4, and a phenoxymethyl group at C5 [1]. This heterocyclic building block is available for early discovery research from commercial vendors .

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 21358-15-6): Structural Nuances That Preclude Simple Replacement


Generic substitution among 1,2,4-triazole-3-thiol derivatives is not straightforward. Structure-activity relationship (SAR) studies indicate that the 4-allyl moiety combined with the 5-phenoxymethyl group creates a specific electronic and steric environment that influences both thiol reactivity and potential target interactions [1][2]. For example, the N4 substituent modulates electron density on the triazole ring and thiol nucleophilicity, while the 5-phenoxymethyl linker affects molecular conformation, distinguishing this compound from simpler alkyl- or aryl-substituted analogs [3].

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 21358-15-6): Comparative Evidence for Scientific Selection


4-Allyl Substituent Confers N-Alkylation Versatility Compared to 4-Aryl Analogs

The 4-allyl group on the triazole ring provides a distinct synthetic handle for further derivatization via alkene addition reactions, while retaining the thiol at C3 for S-alkylation or metal coordination [1]. This contrasts with 4-aryl substituted triazole-3-thiols, where N4 aryl groups lack reactive alkene functionality, limiting downstream diversification options [2].

Triazole derivatives N-alkylation Synthetic versatility Thiol reactivity

5-Phenoxymethyl Linker May Influence Biological Activity Relative to 5-Aryl Analogs

SAR studies on 4-alkyl-5-aryl-1,2,4-triazole-3-thiones demonstrate that linker size between the triazole core and aryl group significantly affects affinity for voltage-gated sodium channels (VGSCs) and anticonvulsant activity [1]. While direct data for this specific compound are not available, the 5-phenoxymethyl moiety introduces an oxygen linker (O-CH₂) between the triazole and phenyl ring, extending the spatial separation and altering electronic properties compared to direct 5-aryl substituents.

Triazole derivatives Anticonvulsant Linker length Structure-activity relationship

3-Thiol Tautomerism Enables Distinct Reactivity Profile

The compound exists in equilibrium between thiol (SH) and thione (C=S) tautomeric forms, with the thiol form predominating in the solid state and in non-polar solvents [1]. This tautomerism is common to 1,2,4-triazole-3-thiols, but the specific substitution pattern (4-allyl, 5-phenoxymethyl) influences the equilibrium position and reactivity [2]. The thiol group can participate in S-alkylation, metal coordination, and redox reactions, whereas analogs with blocked thiol groups (e.g., S-methyl derivatives) lack this nucleophilic functionality.

Triazole derivatives Thiol-thione tautomerism Metal coordination S-alkylation

4-Allyl-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol (CAS 21358-15-6): Targeted Procurement Applications


Medicinal Chemistry Building Block for SAR Studies

The compound's unique combination of an allyl group at N4, a phenoxymethyl linker at C5, and a free thiol at C3 makes it a valuable scaffold for exploring structure-activity relationships in drug discovery programs targeting anticonvulsant, antimicrobial, or anti-inflammatory pathways [1][2]. Researchers can use this compound to investigate how N4 substituent variation and linker length modulate biological activity.

Ligand for Metal Coordination and Catalysis Research

The thiol group and triazole nitrogen atoms provide multiple coordination sites for transition metals. This compound can serve as a ligand in the synthesis of metal complexes with potential catalytic, magnetic, or biological properties. The allyl group offers additional functionalization opportunities for immobilization or polymer conjugation [1].

Precursor for S-Alkylated and S-Acylated Derivatives

The free thiol group allows for facile S-alkylation or S-acylation reactions, enabling the synthesis of a diverse library of thioether and thioester derivatives. This modular approach supports high-throughput screening campaigns and the exploration of chemical space around the triazole core [1][2].

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